Sucralose is a synthetic organochlorine sweetener [], derived from sucrose (table sugar) []. It is classified as a non-nutritive sweetener, meaning it provides a sweet taste without contributing significant calories []. In scientific research, sucralose serves as a tool to investigate sweet taste perception, gut microbiome interactions, and environmental fate of artificial sweeteners.
Sucralose is synthesized from sucrose through a multi-step process that involves selective chlorination and deacylation. One method involves reacting a sucrose-6-acylate with a chlorinating agent to chlorinate the 4-position, 1'-position, and 6'-positions []. The resulting sucralose-6-acylate is then deacylated by treating it with a base to yield sucralose []. The concentration of the basic aqueous solution is critical for precipitating a chloride salt, which is then removed [].
Sucralose (1,6-dichloro-1,6-dideoxy-β-d-fructofuranosyl-4-chloro-4-deoxy-α-d-galactopyranoside) is a disaccharide derivative with three chlorine atoms replacing hydroxyl groups in the sucrose molecule []. This structural modification makes sucralose resistant to hydrolysis by digestive enzymes, contributing to its non-caloric nature [].
Sucralose exerts its sweet taste by interacting with sweet taste receptors, primarily the T1R2/T1R3 heterodimer, located on taste buds in the oral cavity []. Although non-caloric, sucralose can stimulate insulin secretion in some individuals, potentially through indirect mechanisms involving gut hormone release or cephalic phase responses [, ]. Studies suggest sucralose may also activate orphan G protein-coupled receptors (GPCRs), such as GPR52, raising questions about its potential bioactivity and off-target effects [].
Sucralose is a white, crystalline powder that is highly soluble in water []. Its sweetness is estimated to be 600 times greater than that of sucrose [, ]. It is remarkably stable, resisting degradation at high temperatures and acidic pH conditions []. Unlike sucrose, sucralose is not a substrate for human intestinal disaccharidases, which is why it has no caloric value []. This stability and lack of metabolism contribute to its persistence in the environment [].
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